molecular formula C23H19N3O4S B3012103 4-acetyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898456-27-4

4-acetyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Katalognummer B3012103
CAS-Nummer: 898456-27-4
Molekulargewicht: 433.48
InChI-Schlüssel: NFQOTXKUCUEAAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-acetyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, commonly known as QNZ, is a small molecule that has been extensively studied for its potential therapeutic applications. QNZ is a quinazoline derivative that has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties.

Wissenschaftliche Forschungsanwendungen

Anti-HIV Activity

The compound has shown potential as an anti-HIV agent. A study designed a novel quinazolinone analogue by substituting the thiourea group and phenyl ring at N-3 and C-2 positions of the quinazoline ring, respectively. This analogue demonstrated significant anti-HIV activity at a concentration of 1.17 µg/mL against HIV1 and HIV2 . This suggests that the compound could serve as a lead for further optimization and development into new anti-HIV agents.

Antibacterial Potency

Quinazolinone derivatives, including our compound of interest, have been tested for their antibacterial potency. The agar dilution method was used to test the antibacterial potency of these derivatives against various gram-positive and gram-negative microorganism strains. One of the compounds showed potent activity against Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus epidermidis at 1.6 µg/mL , indicating a promising avenue for developing new antibacterial agents.

Antitubercular Properties

The same study that highlighted the compound’s anti-HIV potential also revealed its antitubercular activity. The compound exhibited antitubercular activity at the minimum concentration of 6.25 µg/mL . This is particularly relevant given the ongoing challenge of multi-drug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB).

Anticancer and Antitumor Activities

Quinazolinone derivatives are known for their activity in biological, pharmacological, and medicinal chemistry fields, including anticancer and antitumor activities. While specific studies on our compound are not readily available, related quinazolinone derivatives have shown promise as anticancer and antitumor agents . This suggests potential applications in cancer research and therapy.

Antifungal and Antioxidant Effects

The quinazolinone scaffold is associated with antifungal and antioxidant properties. Although direct research on our specific compound is not cited, the structural similarities with other quinazolinone derivatives suggest that it may also possess these activities . Further research could explore these properties in more detail.

Anti-inflammatory and Analgesic Effects

Quinazolinone derivatives have been reported to exhibit anti-inflammatory and analgesic effects. Given the structural relationship, our compound may also hold potential in this area, providing a basis for the development of new anti-inflammatory and pain-relief medications .

Eigenschaften

IUPAC Name

4-acetyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-15(27)17-10-12-20(13-11-17)31(29,30)25-18-6-5-7-19(14-18)26-16(2)24-22-9-4-3-8-21(22)23(26)28/h3-14,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQOTXKUCUEAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.